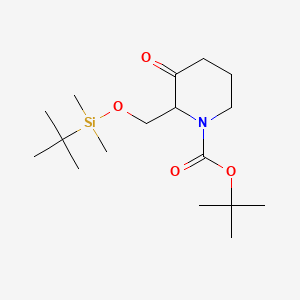

tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H33NO4Si and its molecular weight is 343.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Attack at the Carbonyl Group

The 3-oxopiperidine ketone serves as an electrophilic site for nucleophilic additions. This reactivity is exploited in reductive amination and alkylation strategies.

Example: Reaction with methylmagnesium bromide yields a tertiary alcohol, which can undergo further functionalization (e.g., silylation or oxidation) .

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) group is cleaved under mild fluoride-based conditions, revealing a hydroxyl group for subsequent reactions.

| Reagent | Conditions | Selectivity Notes | Source |

|---|---|---|---|

| TBAF (1M in THF) | RT, 1–2 hours | Preserves Boc and ester groups | |

| HF-pyridine | 0°C → RT, 4 hours | Compatible with acid-sensitive substrates |

Mechanism : Fluoride ions abstract the silicon center, forming a pentavalent intermediate that collapses to release the alcohol .

Reduction of the Ketone Group

The 3-oxo group undergoes reduction to form secondary alcohols or fully saturated piperidines.

| Reagent | Conditions | Product | Stereochemical Outcome | Source |

|---|---|---|---|---|

| BH₃·SMe₂ | THF, 0°C → RT | 3-Hydroxypiperidine | Predominantly cis-diol | |

| LiAlH₄ | Et₂O, reflux | Piperidine (full reduction) | Requires Boc deprotection |

Note : BH₃·SMe₂ is preferred over LiAlH₄ to retain Boc protection .

Oxidative Transformations

The piperidine ring and side chains undergo oxidation under controlled conditions.

Example: RuO₄ oxidation cleaves the piperidine ring, generating glutaric acid derivatives for peptide synthesis .

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the piperidine nitrogen.

| Reagent | Conditions | Byproduct Management | Source |

|---|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 hours | Neutralization with NaHCO₃ | |

| TFA | CH₂Cl₂, 0°C → RT, 1 hour | Evaporation under reduced pressure |

Application : Deprotection enables nitrogen functionalization (e.g., alkylation or acylation) .

Functionalization of the Methylene Linker

The –CH₂–O–TBS moiety participates in oxidation and substitution reactions.

| Reaction Type | Reagents/Conditions | Product

属性

分子式 |

C17H33NO4Si |

|---|---|

分子量 |

343.5 g/mol |

IUPAC 名称 |

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 |

InChI 键 |

PDLDRWRLVJTIFZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。